N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Description
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Properties
Molecular Formula |
C28H22N2O5 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C28H22N2O5/c1-3-33-20-14-12-19(13-15-20)26(31)27-25(21-6-4-5-7-23(21)34-27)29-28(32)22-16-24(35-30-22)18-10-8-17(2)9-11-18/h4-16H,3H2,1-2H3,(H,29,32) |
InChI Key |
AUYBIZOORGFKSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-ethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide.
Coupling of the Benzofuran and Oxazole Rings: The final step involves coupling the benzofuran and oxazole rings through a suitable coupling reaction, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide
- 2-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]benzamide
Uniqueness
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of a benzofuran ring, an oxazole ring, and specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
